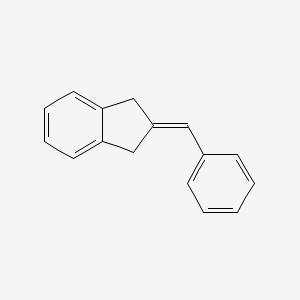
2-Benzylidene-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-2,3-dihydro-1H-indene is an organic compound characterized by a benzylidene group attached to a dihydroindene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2,3-dihydro-1H-indene typically involves the condensation of benzaldehyde with 2,3-dihydro-1H-indene-1-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and it proceeds under mild conditions, usually at room temperature . The reaction can be represented as follows:
2,3-dihydro-1H-indene-1-one+benzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene group or the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 2-benzyl-2,3-dihydro-1H-indene.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidene-2,3-dihydro-1H-indene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzylidene-1-indanone
- 2-Benzylidene-1,3-indandione
- 2-Benzylidene-1H-indene-1,3(2H)-dione
Uniqueness
2-Benzylidene-2,3-dihydro-1H-indene is unique due to its dihydroindene structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Número CAS |
23114-34-3 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-benzylidene-1,3-dihydroindene |
InChI |
InChI=1S/C16H14/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)12-14/h1-10H,11-12H2 |
Clave InChI |
RQXPWLWGICDJLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2)CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


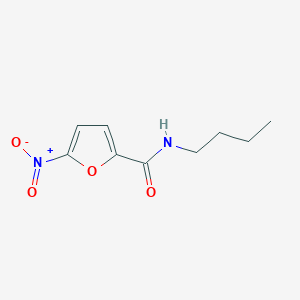
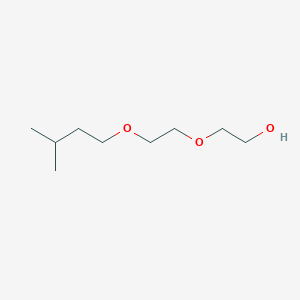
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
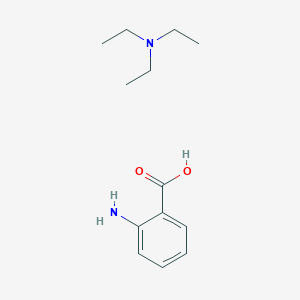

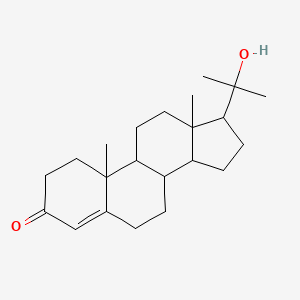

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
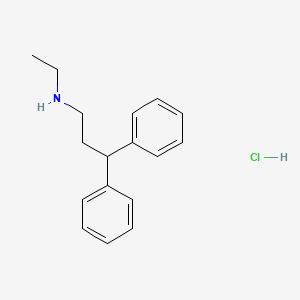
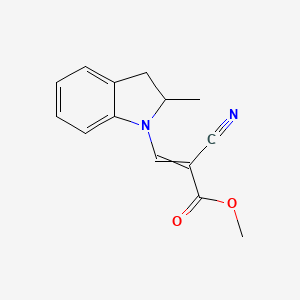
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
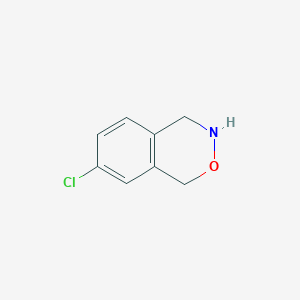
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

